N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide is a compound that belongs to the class of 1,2,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the 1,2,4-thiadiazole ring in the structure contributes to its bioactivity, making it a subject of interest in medicinal chemistry .
Preparation Methods
The synthesis of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide involves several steps. One common method starts with the reaction of N-(4-bromophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions typically include refluxing the mixture for several hours, followed by purification using column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines .
Scientific Research Applications
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide involves its interaction with cellular targets. The 1,2,4-thiadiazole ring is known to disrupt DNA replication processes, thereby inhibiting the growth of bacterial and cancer cells . The compound may also interact with specific enzymes or receptors, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide can be compared with other 1,2,4-thiadiazole derivatives, such as:
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer activities but differs in its specific molecular targets and pathways.
1,3,4-thiadiazole derivatives: These compounds share similar bioactive properties but may vary in their potency and spectrum of activity.
Properties
Molecular Formula |
C17H14BrN3O2S |
---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H14BrN3O2S/c1-11-2-8-14(9-3-11)23-10-15(22)19-17-20-16(21-24-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,20,21,22) |
InChI Key |
JZSGDCRYAMQQHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC(=NS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.